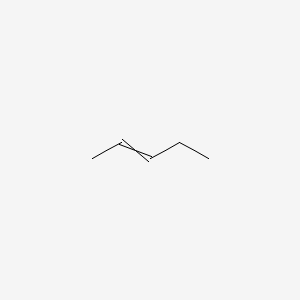

2-Pentene

描述

2-Pentene (C₅H₁₀) is an unsaturated hydrocarbon classified as an alkene, featuring a carbon-carbon double bond at the second position. It exists as two stereoisomers: cis-2-pentene and trans-2-pentene. This compound is significant in industrial processes, including catalytic cracking, polymerization, and metathesis reactions. Its reactivity is influenced by the position of the double bond and the absence of branched chains, which differentiates it from structural isomers and other alkenes .

科学研究应用

Chemical Properties and Structure

2-Pentene exists in two geometric isomers:

- Cis-2-Pentene : The two methyl groups are on the same side of the double bond.

- Trans-2-Pentene : The methyl groups are on opposite sides of the double bond.

The structural differences between these isomers influence their reactivity and applications in chemical reactions, particularly in olefin metathesis and polymerization processes.

Industrial Applications

- Fuel Additives

- Organic Solvent

- Olefin Metathesis

-

Chemical Synthesis

- This compound is used as a feedstock for synthesizing other chemicals, including:

Case Study 1: Olefin Metathesis in Chemical Production

A study conducted by researchers at the University of Virginia demonstrated the efficiency of using cis-2-pentene in olefin metathesis reactions to produce higher alkene fractions. The results indicated that using specific catalysts significantly increased yield while reducing side reactions that generate waste products .

Case Study 2: Fuel Performance Enhancement

In a comparative analysis of various fuel additives, researchers found that incorporating this compound into gasoline formulations improved engine performance metrics such as power output and emissions reduction. The study highlighted the compound's role in enhancing octane ratings compared to traditional additives .

Safety and Environmental Considerations

While this compound is generally considered non-toxic at permissible exposure levels, it possesses a pungent odor that can be unpleasant at higher concentrations. Regulatory guidelines have been established to monitor its release into the environment and ensure safe handling practices during industrial applications .

常见问题

Basic Research Questions

Q. How can the stereoisomers of 2-pentene ((Z)- and (E)-isomers) be synthesized and isolated for experimental studies?

- Methodological Answer : The synthesis of (Z)- and (E)-2-pentene isomers can be achieved via dehydrohalogenation of 2-bromopentane or dehydration of 2-pentanol using acid catalysis. Fractional distillation or preparative gas chromatography (GC) is recommended for isolation. For purity verification, nuclear magnetic resonance (NMR) spectroscopy and GC retention indices should be cross-referenced with NIST-standardized data .

Q. What analytical techniques are most effective for distinguishing between cis- and trans-2-pentene isomers?

- Methodological Answer : Gas chromatography with polar capillary columns (e.g., Carbowax) provides baseline separation of (Z)- and (E)-2-pentene due to differences in dipole moments. Complementary techniques include infrared (IR) spectroscopy (C=C stretching modes: ~1650–1680 cm⁻¹) and mass spectrometry (fragmentation patterns differ slightly between isomers). Calibration with certified reference materials is critical .

Q. What mechanistic insights govern the addition of hydrogen bromide to this compound?

- Methodological Answer : The reaction follows anti-Markovnikov orientation via radical intermediates under peroxide-free conditions, yielding 3-bromopentane as the major product. This contradicts classical alternate polarity theory and aligns with electron displacement mechanisms. Kinetic studies using iodine or nitric oxide as inhibitors can validate radical pathways .

Advanced Research Questions

Q. How do thermodynamic inconsistencies in this compound isomerization data impact reaction equilibrium modeling?

- Methodological Answer : Discrepancies in ΔH° and ΔG° values for (Z)-to-(E) isomerization (e.g., Kapteijn et al., 1983 vs. NIST data) arise from experimental conditions (gas vs. liquid phase, catalyst presence). Researchers should use high-purity samples and microcalorimetry to re-evaluate enthalpy changes. Computational methods (e.g., Gaussian DFT) can reconcile discrepancies by accounting for solvent effects and transition-state entropy .

Q. What catalytic systems optimize this compound metathesis for selective production of 2-butene and 3-hexene?

- Methodological Answer : Reactive distillation (RD) columns with tungsten-based catalysts (e.g., WCl₆/SiO₂) enhance equilibrium shift toward 2-butene and 3-hexene. Process parameters (e.g., 14-stage column, reflux ratio 2.5) from Chen et al. (2000) achieve >95% conversion. Rigorous simulation tools (Aspen Plus®) should integrate reaction kinetics and phase equilibria for scale-up .

Q. How can computational chemistry resolve ambiguities in this compound’s vibrational spectra?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies for C=C and CH₃ bending modes. Discrepancies between experimental (NIST IR) and computed spectra often arise from anharmonicity or matrix effects. Multi-reference methods (CASSCF) improve accuracy for conjugated systems .

Q. What protocols validate the accuracy of this compound’s thermochemical data in open-source databases?

- Methodological Answer : Cross-validate enthalpy of formation (ΔfH°) using bomb calorimetry for liquid-phase combustion and gas-phase photoionization mass spectrometry. Compare results with NIST’s evaluated data and historical literature (e.g., Sherrill et al., 1929). Statistical error propagation must account for purity (>99.5%) and calibration uncertainties .

Q. How do stereochemical configurations influence this compound’s toxicity in bacterial mutagenicity assays?

- Methodological Answer : Ames testing with Salmonella typhimurium strains (TA98, TA100) reveals that (E)-2-pentene exhibits higher mutagenic potential due to electrophilic reactivity. Dose-response curves should be normalized to racemic mixtures, with negative controls (DMSO) and positive controls (2-nitrofluorene) to validate assay conditions .

相似化合物的比较

Structural Isomers: 1-Pentene vs. 2-Pentene

The position of the double bond in pentene isomers significantly affects their chemical behavior:

- Reactivity in Desulfurization and Aromatization: In a study using Ni/ZnO–HZSM-5-1:1.5 catalysts, this compound showed higher olefin conversion reactivity (35.4%) than 1-pentene (35.0%) but lower aromatization reactivity (1-pentene > this compound > 2-methyl-2-butene) . this compound produced more isoparaffins and cyclopentane, whereas 1-pentene generated higher aromatic content, highlighting divergent reaction pathways .

- Thermal Stability :

Table 1: Reactivity Comparison of C₅ Olefins

| Compound | Olefin Conversion (%) | Aromatization Reactivity | Desorption Temperature (K) |

|---|---|---|---|

| 1-Pentene | 35.0 | Highest | 250 |

| This compound | 35.4 | Moderate | 280 |

| 2-Methyl-2-butene | 35.2 | Lowest | N/A |

Branched vs. Linear Isomers: 2-Methyl-2-Butene vs. This compound

Branched alkenes like 2-methyl-2-butene exhibit distinct properties:

- Desulfurization Efficiency :

- Aromatization Limitations :

Functional Group Analogs: 3-Penten-2-one and Epoxides

- Cytotoxicity :

Larger Alkenes in Metathesis Reactions

In metathesis with ethylene, this compound’s size (C₅) impacts adsorption and reactivity:

- Adsorption Kinetics :

- Catalytic Yield :

Table 2: Metathesis Reactivity of Alkenes

| Alkene | Primary Reaction Pathway | Propylene Yield (%) |

|---|---|---|

| This compound | Self-metathesis → 3-hexene | 45–60 |

| 1-Butene | Cross-metathesis → Propylene | 20–35 |

Sulfuration Kinetics: this compound vs. Polyaromatics

In sulfuration reactions mediated by ZMBT:

- Kinetic Feasibility :

- Thermodynamic Stability :

- Sulfurated pyrene derivatives are thermodynamically more stable (ΔG = +1.3 kcal/mol) than this compound derivatives due to aromatic stabilization .

准备方法

Catalytic Hydrogenation of 2-Pentyne

Reaction Mechanism and Conditions

The partial hydrogenation of 2-pentyne to cis-2-pentene represents a stereoselective route for alkene synthesis. This method employs palladium-based catalysts under mild conditions, typically involving hydrogen gas (H₂) in methanol at 20°C and atmospheric pressure . The reaction proceeds via syn-addition of hydrogen across the carbon-carbon triple bond, yielding the cis-alkene as the predominant product. Key parameters include:

-

Catalyst composition : Functionalized SBA-15 mesoporous silica modified with metformin and palladium nanoparticles .

-

Green chemistry metrics : Methanol as a solvent and ambient temperature minimize energy input and waste generation .

The catalyst’s porous structure enhances surface area and active site accessibility, while metformin ligands stabilize palladium nanoparticles, preventing over-hydrogenation to pentane .

Stereochemical Control

This method exclusively produces cis-2-pentene due to the catalyst’s stereochemical influence. The palladium surface facilitates simultaneous hydrogen adsorption on the same face of the alkyne, enforcing syn-addition geometry . Nuclear magnetic resonance (NMR) and infrared (IR) analyses confirm the (Z)-configuration, with no detectable trans-isomer formation .

Yield and Scalability

Under optimized conditions, the reaction achieves a 91% yield of cis-2-pentene . The catalyst’s recyclability remains under investigation, though initial trials suggest consistent performance over three cycles without significant activity loss .

Acid-Catalyzed Dehydration of 2-Pentanol

E1 Elimination Mechanism

Dehydration of 2-pentanol via concentrated sulfuric acid (H₂SO₄) follows an E1 pathway, characterized by carbocation intermediacy . The reaction sequence involves:

-

Protonation : The hydroxyl group of 2-pentanol is protonated, forming an alkyloxonium ion.

-

Water elimination : Deprotonation generates a secondary carbocation at C2.

-

β-Hydride elimination : A base abstracts a proton from an adjacent carbon, forming 2-pentene .

Product Distribution and Byproducts

While this compound is the major product, competing pathways may yield minor amounts of 1-pentene or 3-pentene due to carbocation rearrangements (e.g., hydride shifts) . Gas chromatography (GC) data from model reactions indicate >85% selectivity for this compound, though precise quantification requires advanced analytical techniques like mass spectrometry (MS) .

Reaction Optimization

-

Acid concentration : 75–85% H₂SO₄ maximizes dehydration efficiency while minimizing side reactions .

-

Temperature : Heating under reflux (100–120°C) accelerates carbocation formation but risks polymerization at higher temperatures .

-

Solvent effects : Neat conditions (no solvent) favor elimination over substitution .

Isomerization of Pentene Derivatives

Industrial Relevance

Isomerization techniques are pivotal in refining processes to isolate high-purity alkenes from complex hydrocarbon streams . For this compound, analogous strategies could resolve mixtures of pentene isomers into single-component products.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

Practical Considerations

-

Hydrogenation : Superior stereocontrol but requires specialized catalysts and H₂ handling infrastructure.

-

Dehydration : Cost-effective for bulk production but generates acidic waste.

-

Isomerization : Ideal for refining applications but limited to specific feedstock compositions.

属性

分子式 |

C5H10 |

|---|---|

分子量 |

70.13 g/mol |

IUPAC 名称 |

pent-2-ene |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3 |

InChI 键 |

QMMOXUPEWRXHJS-UHFFFAOYSA-N |

规范 SMILES |

CCC=CC |

相关CAS编号 |

25656-71-7 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。